1-sec-Butyl-2-nitrobenzene
CAS No.: 19370-34-4
Cat. No.: VC21025941
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19370-34-4 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 1-butan-2-yl-2-nitrobenzene |
| Standard InChI | InChI=1S/C10H13NO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h4-8H,3H2,1-2H3 |
| Standard InChI Key | GMQQDASXGTUDPJ-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=CC=C1[N+](=O)[O-] |
| Canonical SMILES | CCC(C)C1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
1-sec-Butyl-2-nitrobenzene is an organic compound with a benzene ring substituted with a nitro group and a sec-butyl group. The molecular formula is C10H13NO2 with a molecular weight of 179.22 g/mol. The compound is typically a clear liquid with an orange to brown hue. The specific arrangement of these functional groups gives this compound unique chemical properties that distinguish it from its isomers.
Structural Identifiers
The compound can be identified through several standardized chemical identifiers as presented in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 19370-34-4 |
| IUPAC Name | 1-butan-2-yl-2-nitrobenzene |
| InChI | InChI=1S/C10H13NO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h4-8H,3H2,1-2H3 |
| InChI Key | GMQQDASXGTUDPJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=CC=CC=C1N+[O-] |
| European Community (EC) Number | 242-998-2 |
Molecular Structure
The compound features a benzene ring with a nitro group (-NO2) at position 2 and a sec-butyl group (-CH(CH3)C2H5) at position 1. The nitro group acts as a strong electron-withdrawing group, which significantly influences the electronic distribution within the aromatic ring. This electronic effect is crucial for understanding the compound's reactivity in various chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of 1-sec-Butyl-2-nitrobenzene determine its behavior in various chemical reactions and its potential applications. Understanding these properties is essential for researchers working with this compound.
Physical Properties
1-sec-Butyl-2-nitrobenzene appears as a clear liquid with an orange to brown coloration under normal conditions. The presence of both the nitro group and the sec-butyl group influences its solubility, boiling point, and other physical characteristics.
Chemical Properties
The chemical behavior of this compound is largely dictated by the electron-withdrawing nature of the nitro group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different substituents onto the benzene ring.
Synthesis Methods
Various synthetic routes have been developed for the preparation of 1-sec-Butyl-2-nitrobenzene, with electrophilic aromatic substitution being the predominant approach.
Laboratory Synthesis
The primary method for synthesizing 1-sec-Butyl-2-nitrobenzene involves the nitration of 1-sec-butylbenzene. This reaction typically uses a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at controlled temperatures.
The reaction can be represented as:
1-sec-butylbenzene + HNO3/H2SO4 → 1-sec-Butyl-2-nitrobenzene
The nitro group preferentially attaches to the ortho position relative to the sec-butyl group due to directing effects and steric considerations.
Industrial Production
In industrial settings, the production follows similar principles but on a larger scale with optimized conditions. The process requires careful control of:
-
Temperature - to minimize side reactions
-
Concentration of reagents - to ensure high yield
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Reaction time - to achieve optimal conversion
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Mixing conditions - to ensure proper heat and mass transfer
These parameters are crucial for maximizing yield and purity while minimizing the formation of byproducts such as isomeric nitrobenzenes or dinitro compounds.
Chemical Reactivity
1-sec-Butyl-2-nitrobenzene demonstrates significant reactivity due to the presence of the nitro group. The compound undergoes various chemical transformations that make it valuable in organic synthesis.
Reduction Reactions
One of the most common transformations is the reduction of the nitro group to an amine group. This reaction is fundamental in preparing amino derivatives that serve as important intermediates in organic synthesis.
Reduction Conditions and Reagents
| Reducing System | Reaction Conditions | Major Product |
|---|---|---|
| H2/Pd-C | Room temperature, atmospheric pressure | 1-sec-Butyl-2-aminobenzene |
| Sn/HCl | Reflux conditions | 1-sec-Butyl-2-aminobenzene |
| Fe/Acetic acid | 50-60°C | 1-sec-Butyl-2-aminobenzene |
The resulting amine product can serve as a starting material for the synthesis of various nitrogen-containing compounds, including pharmaceuticals and dyes.
Nucleophilic Aromatic Substitution
The nitro group activates the benzene ring toward nucleophilic aromatic substitution reactions. Under appropriate conditions, nucleophiles can replace the nitro group or attack other positions on the ring.
Common nucleophiles used in these reactions include:
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Hydroxide ions (OH-)
-
Alkoxide ions (RO-)
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Amines (R2NH)
These substitution reactions typically require basic conditions and sometimes elevated temperatures to proceed efficiently.
Comparative Analysis with Related Compounds
Understanding the similarities and differences between 1-sec-Butyl-2-nitrobenzene and related compounds provides valuable insights into its unique chemical behavior.
Comparison with Isomers
The positional isomers of 1-sec-Butyl-2-nitrobenzene include 1-sec-Butyl-3-nitrobenzene and 1-sec-Butyl-4-nitrobenzene. These compounds differ in the position of the nitro group relative to the sec-butyl group .
| Compound | CAS Number | Distinguishing Features | Relative Reactivity |
|---|---|---|---|
| 1-sec-Butyl-2-nitrobenzene | 19370-34-4 | Nitro group at ortho position | High steric hindrance, enhanced ortho-directing effects |
| 1-sec-Butyl-3-nitrobenzene | 68459-81-4 | Nitro group at meta position | Less steric interaction, different electronic effects |
| 1-sec-Butyl-4-nitrobenzene | N/A | Nitro group at para position | Minimal steric hindrance, symmetrical substitution pattern |
Comparison with Similar Butyl Derivatives
Comparing 1-sec-Butyl-2-nitrobenzene with other butyl-substituted nitrobenzenes reveals interesting patterns in reactivity and physical properties.
| Compound | Structure Variation | Effect on Reactivity |
|---|---|---|
| 1-sec-Butyl-2-nitrobenzene | sec-Butyl at position 1 | Moderate steric hindrance |
| 1-tert-Butyl-2-nitrobenzene | tert-Butyl at position 1 | Higher steric hindrance, altered selectivity in reactions |
| 1-n-Butyl-2-nitrobenzene | n-Butyl at position 1 | Lower steric hindrance, different conformational preferences |
The specific arrangement of the sec-butyl and nitro groups in 1-sec-Butyl-2-nitrobenzene influences its electronic properties and steric hindrance, making it distinct from its structural analogs.
Applications in Scientific Research
1-sec-Butyl-2-nitrobenzene has found applications in various scientific domains due to its distinctive structure and reactivity.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate in the preparation of more complex molecules. The nitro group provides a versatile handle for further functionalization through reduction or substitution reactions.
Industrial Applications
In industrial contexts, 1-sec-Butyl-2-nitrobenzene and its derivatives have been explored for use in:
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Dye production - as precursors for azo dyes
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Pigment manufacturing - contributing to color stability
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Polymer additives - providing specific physical properties
-
Fine chemical synthesis - as building blocks for specialty chemicals
Biological Activity and Toxicological Profile
Understanding the biological interactions and potential toxicity of 1-sec-Butyl-2-nitrobenzene is essential for its safe handling and use in research and industrial applications.
Cytotoxicity and Mutagenicity
Like many nitroaromatic compounds, 1-sec-Butyl-2-nitrobenzene may exhibit cytotoxicity and mutagenic properties. Research suggests that exposure to this compound could potentially lead to oxidative stress and interference with cellular metabolism.
Toxicological Assessment
Various toxicological endpoints have been evaluated to assess the potential health risks associated with this compound:
| Toxicological Endpoint | Current Findings | Research Status |
|---|---|---|
| Acute Toxicity | Limited data available | Requires further investigation |
| Genotoxicity | Potential mutagenic effects noted in some assays | Further studies needed for confirmation |
| Reproductive Toxicity | Insufficient data | Additional research required |
| Specific Target Organ Toxicity | Liver and kidney effects observed in related compounds | Extrapolation from similar structures |
It is important to note that comprehensive toxicological data specific to 1-sec-Butyl-2-nitrobenzene remains limited, highlighting the need for further research in this area.
Environmental Considerations
The environmental behavior of 1-sec-Butyl-2-nitrobenzene is an important aspect to consider, particularly regarding its persistence and potential impact on ecosystems.
Environmental Persistence
Nitroaromatic compounds like 1-sec-Butyl-2-nitrobenzene are known to be relatively resistant to biodegradation, which raises concerns about their potential accumulation in soil and water systems.
Degradation Pathways
Several potential environmental degradation pathways exist for this compound:
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Photodegradation - breakdown under sunlight exposure
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Microbial transformation - limited biodegradation by specialized microorganisms
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Chemical hydrolysis - slow decomposition in aqueous environments
Research into these degradation mechanisms is ongoing, with particular interest in identifying microorganisms capable of metabolizing nitroaromatic compounds like 1-sec-Butyl-2-nitrobenzene.
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